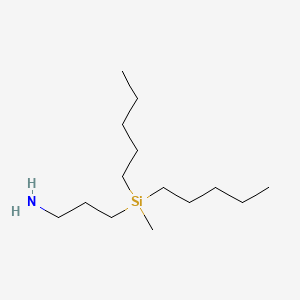![molecular formula C34H30F6N4S2 B14644954 10-[3-(4-Methylpiperazin-1-yl)propyl]-2-(trifluoromethyl)-3-[2-(trifluoromethyl)phenothiazin-10-yl]phenothiazine CAS No. 52663-88-4](/img/structure/B14644954.png)
10-[3-(4-Methylpiperazin-1-yl)propyl]-2-(trifluoromethyl)-3-[2-(trifluoromethyl)phenothiazin-10-yl]phenothiazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-[3-(4-Methylpiperazin-1-yl)propyl]-2-(trifluoromethyl)-3-[2-(trifluoromethyl)phenothiazin-10-yl]phenothiazine is a complex organic compound belonging to the phenothiazine class. This compound is known for its significant pharmacological properties, particularly in the field of antipsychotic medications. It is commonly used in the treatment of schizophrenia and other mental health disorders due to its ability to modulate neurotransmitter activity in the brain .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-[3-(4-Methylpiperazin-1-yl)propyl]-2-(trifluoromethyl)-3-[2-(trifluoromethyl)phenothiazin-10-yl]phenothiazine involves multiple steps, starting from the basic phenothiazine structure. The process typically includes:
Nitration: Introduction of nitro groups to the phenothiazine ring.
Reduction: Conversion of nitro groups to amino groups.
Alkylation: Attachment of the 3-(4-Methylpiperazin-1-yl)propyl group.
Trifluoromethylation: Introduction of trifluoromethyl groups at specific positions on the phenothiazine ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Nitration and Reduction: Using large reactors to handle the initial nitration and reduction steps.
Continuous Flow Alkylation: Employing continuous flow reactors for the alkylation step to ensure consistent product quality.
Purification: Utilizing crystallization and chromatography techniques to purify the final product.
Chemical Reactions Analysis
Types of Reactions
10-[3-(4-Methylpiperazin-1-yl)propyl]-2-(trifluoromethyl)-3-[2-(trifluoromethyl)phenothiazin-10-yl]phenothiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound back to its amine form.
Substitution: Halogenation and nitration can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like chlorine or bromine, and nitrating agents like nitric acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
10-[3-(4-Methylpiperazin-1-yl)propyl]-2-(trifluoromethyl)-3-[2-(trifluoromethyl)phenothiazin-10-yl]phenothiazine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on cellular processes and neurotransmitter activity.
Medicine: Primarily used as an antipsychotic drug for treating schizophrenia and other mental health disorders.
Industry: Employed in the development of new pharmaceuticals and as a reference compound in quality control.
Mechanism of Action
The compound exerts its effects by modulating neurotransmitter activity in the brain. It primarily targets dopamine receptors, particularly the D2 receptor, to reduce the symptoms of schizophrenia. The compound also affects serotonin receptors, contributing to its overall antipsychotic effects .
Comparison with Similar Compounds
Similar Compounds
Chlorpromazine: Another phenothiazine derivative used as an antipsychotic.
Fluphenazine: Similar in structure and used for similar therapeutic purposes.
Thioridazine: Another phenothiazine with antipsychotic properties.
Uniqueness
10-[3-(4-Methylpiperazin-1-yl)propyl]-2-(trifluoromethyl)-3-[2-(trifluoromethyl)phenothiazin-10-yl]phenothiazine is unique due to its trifluoromethyl groups, which enhance its pharmacological activity and metabolic stability compared to other phenothiazine derivatives .
Properties
CAS No. |
52663-88-4 |
|---|---|
Molecular Formula |
C34H30F6N4S2 |
Molecular Weight |
672.8 g/mol |
IUPAC Name |
10-[3-(4-methylpiperazin-1-yl)propyl]-2-(trifluoromethyl)-3-[2-(trifluoromethyl)phenothiazin-10-yl]phenothiazine |
InChI |
InChI=1S/C34H30F6N4S2/c1-41-15-17-42(18-16-41)13-6-14-43-24-7-2-4-9-29(24)46-32-21-26(23(20-27(32)43)34(38,39)40)44-25-8-3-5-10-30(25)45-31-12-11-22(19-28(31)44)33(35,36)37/h2-5,7-12,19-21H,6,13-18H2,1H3 |
InChI Key |
PLSRCUCTESTAPG-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C(=C4)N5C6=CC=CC=C6SC7=C5C=C(C=C7)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Phenol, 4-bromo-2-[(2-nitrophenyl)azo]-](/img/structure/B14644872.png)
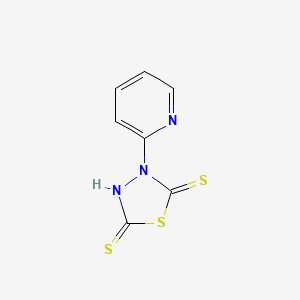
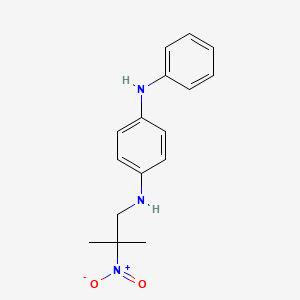
![3-[Ethyl-(4-methylphenyl)arsanyl]aniline;nitric acid](/img/structure/B14644882.png)
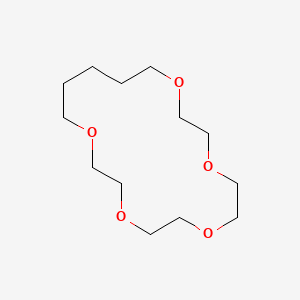
![{2-[(4-Chlorophenyl)sulfanyl]-5-fluorophenyl}methanol](/img/structure/B14644895.png)
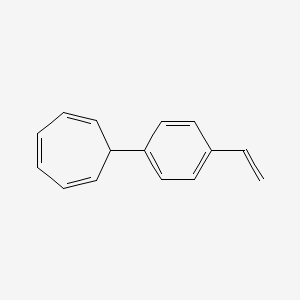


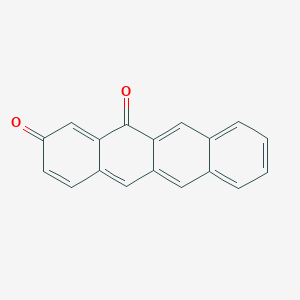


![1-[(2,3-Dihydro-1,4-benzodioxin-2-yl)methyl]piperidin-4-one](/img/structure/B14644945.png)
